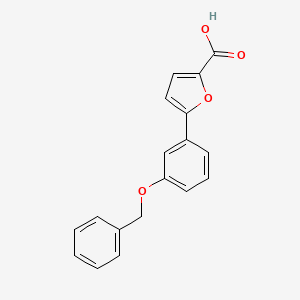

5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid

Description

5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a benzyloxy substituent at the 3-position of the phenyl ring. This compound belongs to a broader class of aromatic carboxylic acids with demonstrated applications in medicinal chemistry, particularly as inhibitors of enzymes like salicylate synthase (MbtI) in mycobacteria . The benzyloxy group contributes to its lipophilicity and steric profile, which may influence binding affinity and pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

5-(3-phenylmethoxyphenyl)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c19-18(20)17-10-9-16(22-17)14-7-4-8-15(11-14)21-12-13-5-2-1-3-6-13/h1-11H,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBHNZBIKSCTFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC=C(O3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602383 | |

| Record name | 5-[3-(Benzyloxy)phenyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889951-77-3 | |

| Record name | 5-[3-(Benzyloxy)phenyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid typically involves the condensation of phenacyl phenyl ether with appropriate reagents. One common method involves the use of polyphosphoric acid (PPA) in xylene at elevated temperatures (around 130°C) to facilitate the cyclization reaction . Another approach involves the use of acids to promote the condensation reaction, leading to the formation of the desired furan derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

Reduction: Reduction reactions can target the benzyloxy group or the carboxylic acid group, leading to different products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the benzyloxy group could produce benzyl alcohol derivatives.

Scientific Research Applications

5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of 5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and benzyloxy group can participate in various molecular interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Trifluoromethyl groups at positions 2,4 or 3,5 (compounds 1 and 3) show IC50 values in the low micromolar range, highlighting the importance of electron-withdrawing groups for enzyme inhibition .

- Benzyloxy vs.

- Synthetic Yields : Analogous compounds synthesized via General Procedure A (e.g., 1d, 1e) achieve yields of 80–92%, suggesting robust methodology for furan-carboxylic acid derivatives .

Physicochemical Properties

- Melting Points: Derivatives with polar substituents (e.g., cyano in 1d) exhibit higher melting points (186°C) compared to nonpolar analogs, suggesting stronger crystal lattice interactions .

- Solubility : The benzyloxy group’s hydrophobicity may reduce aqueous solubility relative to analogs with hydroxy or methoxy groups (e.g., compounds in ) .

Structural Insights from Computational Studies

- Steric Effects : Relocating substituents to avoid steric clashes (e.g., trifluoromethyl at position 5 in compound IV) improves inhibitory activity, implying that the benzyloxy group’s bulk may require optimization for target binding .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) enhance interactions with enzyme active sites, a feature absent in the benzyloxy derivative but critical for activity in compounds 1–3 .

Biological Activity

5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid is an aromatic compound featuring a furan ring, a benzyloxy group, and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 294.30 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological properties. The presence of the furan moiety enhances its interaction with biological targets, while the benzyloxy group may influence its solubility and permeability in cellular environments.

| Property | Details |

|---|---|

| Molecular Formula | C₁₈H₁₄O₄ |

| Molecular Weight | 294.30 g/mol |

| Functional Groups | Furan, Carboxylic Acid, Benzyloxy |

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

- Tested Strains :

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these strains suggest moderate to strong antibacterial activity, although specific numerical values were not detailed in the available literature.

Anticancer Potential

Research has also explored the anticancer properties of this compound. Its structural characteristics allow it to potentially interfere with cancer cell proliferation and induce apoptosis through various signaling pathways. The mechanism of action may involve:

- Inhibition of cell cycle progression

- Induction of oxidative stress leading to cell death

- Modulation of apoptotic pathways

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives related to benzyloxy compounds, including this compound. Results indicated that while some derivatives showed promising activity against resistant strains like MRSA, others had limited effectiveness .

- Anticancer Activity Investigation : In vitro studies demonstrated that furan derivatives could exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives similar to this compound were tested against MCF-7 (breast cancer) and HepG2 (liver cancer) cells, showing significant inhibition of cell growth .

- Mechanistic Insights : Research into the mechanisms revealed that compounds with similar structures often target DNA synthesis or repair mechanisms in bacteria and cancer cells, suggesting a dual role in both antimicrobial and anticancer strategies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(3-(Benzyloxy)phenyl)furan-2-carboxylic acid?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A typical protocol involves reacting a benzyloxy-substituted phenol derivative with furan-2-carboxylic acid under basic conditions (e.g., NaOH or K₂CO₃ in DMF or THF). Purification via recrystallization or column chromatography ensures high purity (>95%) .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity during crystallization to optimize yield and purity .

Q. How can structural characterization be performed for this compound?

- Methodology : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and benzyloxy group integration.

- FTIR : Identify characteristic peaks (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid, C-O-C for the benzyloxy group).

- ESI-MS : Verify molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What solvents are suitable for solubility studies of this compound?

- Methodology : Evaluate solubility in polar (e.g., DMSO, methanol) and non-polar (e.g., ethyl acetate) solvents using gravimetric or spectrophotometric methods. Propan-2-ol is often used for thermodynamic solubility studies due to its intermediate polarity .

Advanced Research Questions

Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) of solubility in propan-2-ol inform formulation strategies?

- Methodology : Measure solubility at multiple temperatures (e.g., 10–50°C) using a shake-flask method. Calculate Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) via van’t Hoff plots. For example, a negative ΔH indicates exothermic dissolution, favoring lower temperatures for storage .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for furan-carboxylic acid derivatives?

- Methodology :

Synthesize analogs with modified substituents (e.g., replacing benzyloxy with nitro or cyano groups).

Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with electronic (Hammett constants) or steric parameters.

Use computational modeling (e.g., DFT) to identify key binding interactions .

Q. How can in vitro biological activity be assessed for mycobacterial or AMPK-targeted applications?

- Methodology :

- Enzyme Inhibition : Test against salicylate synthase (MbtI) for antimycobacterial activity using spectrophotometric assays (IC₅₀ determination).

- AMPK Activation : Use cell-based assays (e.g., HEK293 cells) with Western blotting to measure AMPK phosphorylation at Thr172 .

Q. What crystallization conditions minimize polymorphism in this compound?

- Methodology : Screen solvents (e.g., ethanol/water mixtures) under controlled cooling rates. Characterize polymorphs via X-ray diffraction (XRD) and DSC. Slow evaporation in ethyl acetate often yields stable monoclinic crystals .

Q. How does pH affect the stability of the carboxylic acid group in aqueous buffers?

- Methodology : Conduct accelerated stability studies (40°C, 75% RH) in buffers (pH 1–10). Monitor degradation via HPLC and identify byproducts (e.g., decarboxylation products) using LC-MS. Store lyophilized samples at -20°C for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.